2-(Thiophen-2-ylmethylene)malononitrile
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of malononitrile with 2-thiophenecarbaldehyde. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of 2-(Thiophen-2-ylmethylene)malononitrile .
Molecular Structure Analysis
The compound’s molecular structure consists of a malononitrile core (two cyano groups) attached to a thiophene ring through a methylene group. The thiophene ring imparts aromaticity and contributes to the compound’s overall stability .
Chemical Reactions Analysis
- Michael Addition : The cyano groups make the compound susceptible to Michael addition reactions with nucleophiles .
Physical And Chemical Properties Analysis
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including 2-(Thiophen-2-ylmethylene)malononitrile, have been studied by a growing number of scientists as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene-based molecules, such as 2-(Thiophen-2-ylmethylene)malononitrile, can be used in the fabrication of OFETs.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds are also used in the development of OLEDs, which are leading technologies for full-color display panels and eco-friendly lighting sources.
Corrosion Inhibitors in Petroleum Applications
In the petroleum sector, thiophene derivatives, including 2-(Thiophen-2-ylmethylene)malononitrile, are used as corrosion inhibitors. These organic inhibitors are used in the chemical cleaning of heat exchangers to dissolve inorganic scales and in the acidization of old oil and gas wells .
Synthesis of Aminothiophene Derivatives
2-(Thiophen-2-ylmethylene)malononitrile can react with Na2S·9H2O to produce 2-tosylamido thiophenes through an economic, metal-free, and mild condition path. This method is applicable for different structurally ynamides to obtain bis(tosylamido)-capped terthiophene having a string of N, S-heteroatoms .
Organic Solar Cells
A comprehensive experimental study has been reported on the optical and electrical characteristics of 2-(Thiophen-2-ylmethylene)malononitrile when used as a molecular donor in an organic solar cell (OSC) device structure . A major property of this new donor-type material is an unusually deep highest-occupied molecular orbital (HOMO) level that leads to a high open-circuit voltage (Voc) . A reasonably high hole-mobility was also observed in a hole-injection diode configuration . By co-evaporating the DPTMM with C60 to promote exciton dissociation by maximizing the heterojunction area, a power conversion efficiency (PCE) of 3.0% was achieved . The maximum obtained PCE was 4.0%, which compares favorably with the state-of-the-art of high-performance OSCs .
Synthesis of Thiophene Derivatives
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .
Synthesis of 2-Tosylamido Thiophenes
2-(Thiophen-2-ylmethylene)malononitrile can react with Na2S·9H2O to produce 2-tosylamido thiophenes through an economic, metal-free, and mild condition path . This method is applicable for different structurally ynamides to obtain bis(tosylamido)-capped terthiophene having a string of N, S-heteroatoms .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(thiophen-2-ylmethylidene)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABTYALPMVDJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182427 | |
Record name | Malononitrile, (2-thienylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-ylmethylene)malononitrile | |
CAS RN |
28162-32-5 | |
Record name | 2-(2-Thienylmethylene)propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28162-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Thiophen-2-yl)malononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028162325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28162-32-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malononitrile, (2-thienylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(THIOPHEN-2-YL)MALONONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UV12O1HY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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